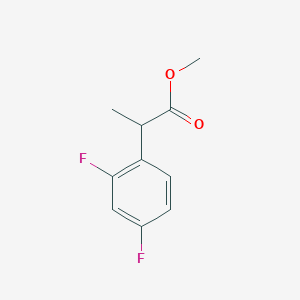
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclohexane ring substituted with a cyclopropylmethyl and a methylamino group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Cyclopropylmethyl Group: This step involves the addition of a cyclopropylmethyl group to the cyclohexane ring, which can be achieved using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclohexanol, cyclohexanone.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the cyclopropylmethyl and methylamino groups.
Methylcyclohexane: Contains the cyclohexane ring and methyl group but lacks the cyclopropylmethyl and carboxylic acid groups.
Uniqueness: (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both cyclopropylmethyl and methylamino groups, along with the carboxylic acid group, allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15) |
InChI Key |
NGKCNVRUEXRJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)
![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

